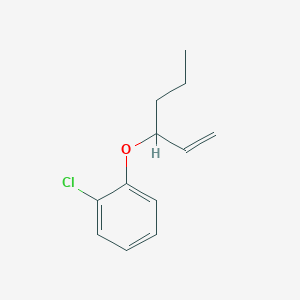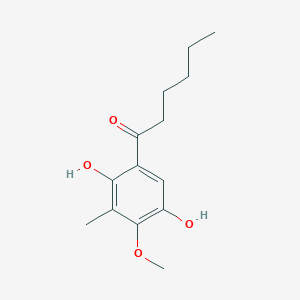
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dihydroxy-4-methoxyacetophenone with a suitable hexyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-Dihydroxy-4-methoxyacetophenone
Reagent: Hexyl halide (e.g., hexyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous acetone
Reaction Conditions: Reflux for several hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glutamate-induced cytotoxicity in hippocampal cells by modulating the activity of glutamate receptors and associated signaling pathways . This neuroprotective effect is of particular interest in the context of neurodegenerative diseases.
Comparison with Similar Compounds
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:
2,5-Dihydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the hexanone chain.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: Contains additional chloro substituents, which may alter its chemical properties and biological activity.
Properties
CAS No. |
647008-26-2 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,5-dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,16-17H,4-7H2,1-3H3 |
InChI Key |
GJTLLZBOLIKGII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C(=C1O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


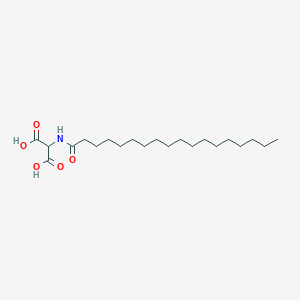
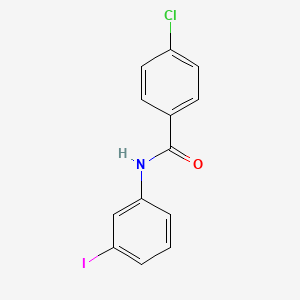
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
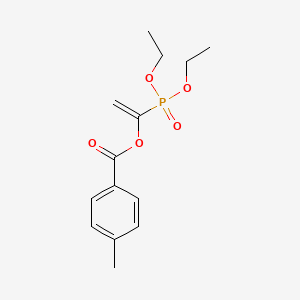
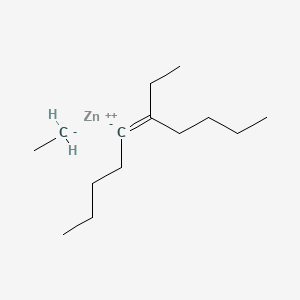
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)
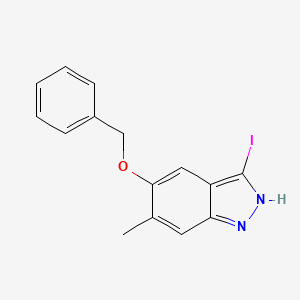
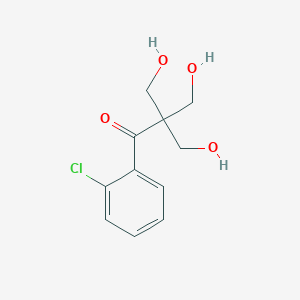
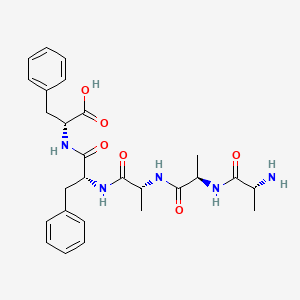
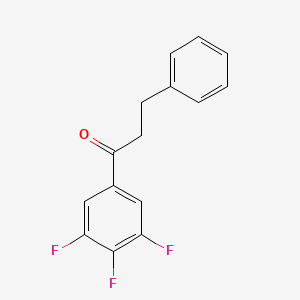
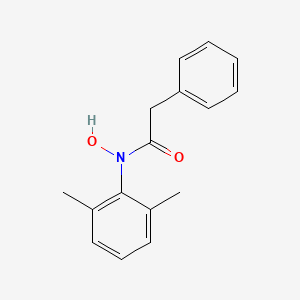
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
